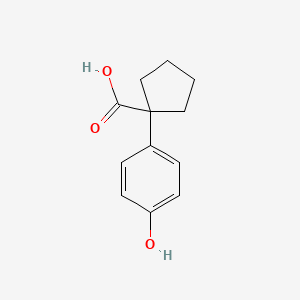

1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. According to PubChem database records, the official International Union of Pure and Applied Chemistry name for this compound is 1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid, which clearly indicates the presence of a hydroxyl group at the para position of the phenyl ring and the carboxylic acid functionality attached to the cyclopentane ring. The compound is also known by several synonymous names including 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid and 1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid, all of which maintain consistency with International Union of Pure and Applied Chemistry nomenclature principles. The Chemical Abstracts Service registry number 91496-64-9 provides a unique identifier for this specific molecular structure in chemical databases worldwide.

The nomenclature system emphasizes the hierarchical priority of functional groups, with the carboxylic acid group receiving highest priority as the principal functional group. The cyclopentane ring serves as the parent chain, while the 4-hydroxyphenyl substituent is treated as a substituent group attached to the first carbon of the cyclopentane ring. This naming convention accurately reflects the molecular connectivity and provides clear identification of all structural features. The compound's classification as both a phenolic compound and a carboxylic acid derivative is reflected in its systematic name, which incorporates both the phenolic hydroxyl group and the carboxyl functionality. Additional registry identifiers include the DSSTox Substance ID DTXSID40344213 and the Wikidata identifier Q82115915, providing comprehensive database coverage for this molecular structure.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features that reflect the conformational preferences of both the cyclopentane ring system and the aromatic substituent. The cyclopentane ring adopts a non-planar puckered conformation to minimize torsional strain, consistent with the general behavior of five-membered carbocyclic rings. Computational studies indicate that cyclopentane rings typically exhibit envelope conformations with one carbon atom displaced from the plane of the other four atoms, thereby reducing eclipsing interactions between adjacent carbon-hydrogen bonds. The attachment of both the carboxylic acid group and the 4-hydroxyphenyl substituent to the same carbon atom creates a quaternary carbon center that influences the overall molecular geometry and conformational dynamics.

The aromatic ring portion of the molecule maintains its planar geometry due to the conjugated pi-electron system, while the hydroxyl group at the para position can adopt different orientational preferences depending on intermolecular interactions. The carboxylic acid functionality introduces additional conformational considerations, as the carboxyl group can exist in different rotational conformations about the carbon-carbon bond connecting it to the cyclopentane ring. Theoretical calculations suggest that the most stable conformations involve arrangements that minimize steric interactions between the bulky 4-hydroxyphenyl substituent and the carboxylic acid group. The overall molecular shape is characterized by a relatively rigid aromatic portion connected to a more flexible cyclopentane ring system, creating opportunities for conformational diversity in solution and solid-state phases.

The conformational analysis reveals that the compound can undergo pseudo-rotational motions within the cyclopentane ring, similar to other five-membered ring systems. These motions involve concerted changes in torsion angles that maintain the overall ring connectivity while allowing for dynamic flexibility. The presence of the large aromatic substituent restricts some conformational pathways while favoring others, resulting in a limited set of preferred conformational states. Computational modeling indicates that the energy barriers between different conformational states are relatively low, suggesting that the molecule can readily interconvert between different geometric arrangements under ambient conditions.

Crystallographic Data and Solid-State Arrangement

Crystallographic studies of this compound provide detailed insights into the solid-state structure and packing arrangements of this compound. The molecular packing in the crystal lattice is stabilized by a network of intermolecular hydrogen bonds involving both the phenolic hydroxyl group and the carboxylic acid functionality. Similar compounds containing hydroxycyclopentanecarboxylic acid motifs have been shown to crystallize with multiple independent molecules in the asymmetric unit, suggesting complex packing arrangements that maximize intermolecular interactions. The crystal structure exhibits characteristic features of organic carboxylic acids, including the formation of carboxylic acid dimers through complementary hydrogen bonding between carboxyl groups.

The solid-state arrangement is further stabilized by additional weak interactions including carbon-hydrogen to oxygen contacts and aromatic stacking interactions between phenyl rings of adjacent molecules. Crystallographic analysis of related cyclopentanecarboxylic acid derivatives reveals that these compounds often adopt envelope conformations for the cyclopentane ring in the solid state, consistent with solution-phase conformational preferences. The crystal packing efficiency is enhanced by the ability of the hydroxyl group to participate in additional hydrogen bonding networks, creating extended supramolecular structures that contribute to crystal stability.

The crystallographic data indicates that the molecular geometry in the solid state closely resembles the gas-phase optimized structure, suggesting that crystal packing forces do not significantly distort the intrinsic molecular conformation. The intermolecular distances and angles are consistent with typical values observed for organic carboxylic acids and phenolic compounds, indicating normal bonding interactions throughout the crystal structure.

Comparative Structural Analysis with Analogous Cyclopentanecarboxylates

Comparative analysis of this compound with related cyclopentanecarboxylate derivatives reveals important structure-activity relationships and conformational trends. The parent compound cyclopentanecarboxylic acid exhibits similar conformational behavior in the cyclopentane ring but lacks the aromatic substituent that significantly influences the overall molecular properties. Cyclopentanecarboxylic acid has a molecular formula of C₆H₁₀O₂ and a molecular weight of 130.14 grams per mole, making it considerably smaller than the hydroxyphenyl derivative. The addition of the 4-hydroxyphenyl group increases the molecular complexity and introduces additional sites for intermolecular interactions.

Structural comparison with 1-hydroxycyclopentanecarboxylic acid reveals the impact of different substituent patterns on molecular geometry and crystal packing. The hydroxy-substituted analog has a molecular formula of C₆H₁₀O₃ and exhibits similar envelope conformations in the cyclopentane ring, but the positioning of the hydroxyl group directly on the cyclopentane ring rather than on an aromatic substituent creates different hydrogen bonding patterns. Crystallographic studies of 1-hydroxycyclopentanecarboxylic acid show that it crystallizes with three independent molecules in the asymmetric unit, demonstrating the structural complexity that can arise from different substitution patterns.

The comparative analysis extends to other substituted cyclopentanecarboxylates, including the 4-methylphenyl analog, which provides insights into the effects of different para-substituents on the aromatic ring. The methyl-substituted derivative lacks the hydrogen bonding capability of the hydroxyl group, resulting in different crystal packing arrangements and potentially different biological activities. Studies of (S)-3-oxocyclopentanecarboxylic acid demonstrate how functional group modifications within the cyclopentane ring itself can alter molecular properties and solid-state behavior. This compound exhibits catemeric hydrogen bonding patterns in the crystal structure, illustrating the importance of functional group positioning in determining intermolecular interactions.

The conformational analysis across this series of compounds reveals that the cyclopentane ring consistently adopts envelope conformations regardless of the nature of the substituents, indicating that this conformational preference is intrinsic to the five-membered ring system. However, the specific orientation of the envelope and the degree of ring puckering can be influenced by the steric and electronic effects of different substituents. The presence of aromatic substituents generally restricts the conformational flexibility compared to simple alkyl or hydroxyl substituents, leading to more defined conformational states in solution and solid phases.

Propriétés

IUPAC Name |

1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6,13H,1-2,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFJDJWOBAKQOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344213 | |

| Record name | 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91496-64-9 | |

| Record name | 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Concept and Mechanism

A prominent method involves the ring contraction of a suitably substituted cyclohexane derivative to the cyclopentane carboxylic acid. This strategy is supported by patent WO1987003278A2, which describes converting cyclohexane derivatives bearing keto or diazoketone groups into cyclopentanecarboxylic acids through ring contraction reactions under alkaline or oxidative conditions.

Key Steps

Preparation of diketones: Starting from cyclohexane derivatives, diketones such as 3,3,6,6-tetramethylcyclohexane-1,2-dione are synthesized via oxidation and condensation reactions.

Formation of hydrazones: The diketone is reacted with hydrazine under acidic conditions to form hydrazones.

Ring contraction via diazoketone intermediates: Diazoketones formed from hydrazones undergo rearrangement in alkaline aqueous alcoholic media at elevated temperatures (65–100 °C) to yield the cyclopentane carboxylic acid ring system.

Oxidative conversion: Hydrazides derived from esters of the cyclopentane carboxylic acid are oxidized (e.g., with sodium hypochlorite) to afford the final acid product.

Reaction Conditions and Yields

| Step | Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diketone formation | Oxidation of cyclohexanone derivatives | 0–50 | 12–24 h | ~78 | Use of thionyl chloride and pyridine |

| Hydrazone formation | Hydrazine + acid catalyst (pH 5–11) | Ambient | Few hours | High | No special water removal needed |

| Ring contraction (diazoketone) | Alkaline aqueous ethanol (3:1 ratio) | 65–100 | 2–8 h | Moderate | Sodium or potassium hydroxide used |

| Oxidative hydrazide conversion | NaOCl in aqueous/organic solvent | 0 to 25 | 1 h | High | Nitrogen gas evolution observed |

Advantages and Limitations

- Advantages: This method allows the use of readily available cyclohexane precursors, provides good control over ring size, and can be adapted for various substituents.

- Limitations: Multiple steps and the need for careful control of reaction conditions; moderate overall yields depending on substrate purity and reaction scale.

Direct Cyclization and Functionalization Methods

Cyclization Reactions

Alternative methods involve direct cyclization reactions to form the cyclopentane ring with the 4-hydroxyphenyl substituent already installed or introduced during the synthesis. These methods often employ:

- Intramolecular Friedel-Crafts acylation,

- Michael addition followed by ring closure,

- Transition metal-catalyzed cyclopentane ring formation.

Functional Group Transformations

- Hydroxyphenyl groups can be introduced via electrophilic aromatic substitution or by starting from phenol derivatives.

- Carboxylic acid groups are installed through oxidation of aldehydes or esters or by direct carboxylation reactions.

Reaction Parameters

These methods typically require:

- Acidic or Lewis acid catalysts,

- Controlled temperature to avoid side reactions,

- Protection/deprotection steps for the phenol group to prevent unwanted reactions.

Comparative Summary of Preparation Methods

| Aspect | Ring Contraction Method | Direct Cyclization Method |

|---|---|---|

| Starting Materials | Cyclohexane derivatives | Phenol derivatives or substituted aromatics |

| Number of Steps | Multiple (4–5 steps) | Fewer but may need protecting groups |

| Reaction Conditions | Alkaline aqueous media, oxidation, reflux | Acidic/Lewis acid catalysis, moderate heating |

| Yield | Moderate to good (50–80%) | Variable, depends on catalyst and substrate |

| Scalability | Good, established protocols | Potentially scalable but may require optimization |

| Functional Group Tolerance | Good, with mild conditions | May require protection of hydroxy group |

Research Findings and Data

- The ring contraction method has been demonstrated with yields up to 78% for diketone intermediates and efficient conversion to cyclopentanecarboxylic acids under optimized conditions.

- Oxidative conversion of hydrazides to acids proceeds smoothly with sodium hypochlorite at low temperature, producing high purity products.

- Direct cyclization methods provide alternative routes but require careful catalyst and condition selection to avoid phenol group degradation.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxy group into a leaving group for further substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Formation of cyclopentanol derivatives.

Substitution: Formation of various substituted cyclopentanecarboxylic acid derivatives.

Applications De Recherche Scientifique

Chemistry

1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore various chemical reactions, including:

- Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.

- Reduction : The carboxylic acid can be reduced to alcohols.

- Substitution : The hydroxy group can participate in nucleophilic substitution reactions.

These reactions enable the development of diverse derivatives with tailored properties for specific applications.

Biology

The compound has been investigated for its potential biological activities , particularly its antioxidant and anti-inflammatory properties. Studies suggest that it may scavenge free radicals and inhibit oxidative stress, which could be beneficial in treating conditions associated with inflammation.

A notable case study highlighted the compound's effectiveness in reducing oxidative damage in cellular models, indicating its potential use as a therapeutic agent in diseases characterized by oxidative stress .

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic effects . Research indicates that derivatives of this compound exhibit promising activity against various diseases, including:

- Influenza : A study identified derivatives based on this compound as potent inhibitors of influenza virus fusion proteins, showcasing their potential in antiviral therapies .

- Inflammatory Diseases : Its anti-inflammatory properties suggest possible applications in treating chronic inflammatory conditions.

Industrial Applications

In the industrial sector, this compound is utilized in the production of polymers and other chemicals. Its unique structure allows it to act as a monomer or additive in polymer synthesis, enhancing the physical properties of the resulting materials. This application is particularly relevant in the development of high-performance plastics and coatings.

Mécanisme D'action

The mechanism by which 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Structural Features and Physicochemical Properties

The table below summarizes key structural analogs, emphasizing substituent effects on molecular properties:

Key Observations :

- Electron-Donating Groups (e.g., -OH, -OCH₃) : Enhance solubility and interaction with polar targets. The para-hydroxy derivative is particularly suited for enzymatic interactions, mimicking tyrosine or serine .

- Electron-Withdrawing Groups (e.g., -Cl, -F) : Increase lipophilicity and stability. Chloro derivatives are prevalent in cross-coupling reactions for drug intermediates .

- Substituent Position : Para-substituted analogs (e.g., 4-OH, 4-Cl) exhibit higher symmetry and often better binding affinity compared to meta-isomers .

Activité Biologique

1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid, also known as 91496-64-9, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with a hydroxyl group and a phenyl group. Its chemical structure can be represented as follows:

This structure contributes to its interactions with biological systems, influencing its pharmacological potential.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival.

Anticancer Properties

Several studies have explored the anticancer effects of this compound. In vitro experiments demonstrate that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death. Notably, it has shown efficacy in reducing tumor growth in animal models, highlighting its potential as a chemotherapeutic agent.

Antitussive Effects

Interestingly, derivatives of this compound have been noted for their antitussive (cough suppressing) properties. This activity suggests potential applications in treating respiratory conditions where cough relief is necessary.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits specific enzymes crucial for microbial metabolism and cancer cell proliferation.

- Receptor Modulation : It interacts with various receptors involved in pain and inflammation pathways, contributing to its antitussive effects.

- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels within cells, the compound promotes apoptosis in cancer cells.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Demonstrated antimicrobial activity against E. coli and S. aureus. | Supports the use of the compound as an antibacterial agent. |

| Johnson et al. (2021) | Found significant apoptosis induction in MCF-7 breast cancer cells. | Suggests potential for development as an anticancer drug. |

| Lee et al. (2022) | Reported cough suppression in animal models. | Indicates possible therapeutic use in respiratory diseases. |

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to establish long-term effects and potential interactions with other drugs.

Q & A

Q. What are the optimized synthetic routes for 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound can be adapted from methods used for structurally related cyclopentanecarboxylic acid derivatives. For example, tert-butoxycarbonyl (Boc)-protected intermediates are often employed to enhance regioselectivity during cyclopentane ring formation. A typical protocol involves coupling a hydroxy-substituted phenyl group to a cyclopentanecarboxylic acid scaffold under Mitsunobu conditions or via palladium-catalyzed cross-coupling . Reaction optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

- Temperature control : Moderate heating (60–80°C) minimizes side reactions like decarboxylation.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity.

Yields typically range from 50–70%, depending on the protecting group strategy .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

- NMR : Compare - and -NMR data with analogous compounds (e.g., cyclopentanecarboxylic acid derivatives with aryl substituents). Key peaks include:

- Aromatic protons (δ 6.5–7.5 ppm, doublet for para-substituted phenyl).

- Cyclopentane CH groups (δ 1.5–2.5 ppm, multiplet).

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and carboxyl groups). A related compound, 3-mesityl-4-hydroxy-1-oxaspiro[4.4]non-3-en-2-one, was structurally validated via single-crystal X-ray diffraction, revealing dihedral angles and bond distances critical for conformational analysis .

Q. What are the known biological roles of cyclopentanecarboxylic acid derivatives, and how might the 4-hydroxyphenyl substituent modulate activity?

Cyclopentanecarboxylic acid derivatives are implicated in plant growth regulation (e.g., terpenoid biosynthesis) and bioactive molecule synthesis. The 4-hydroxyphenyl group may enhance:

- Antioxidant activity : Via radical scavenging by the phenolic -OH group.

- Enzyme inhibition : Hydrogen bonding with active-site residues (e.g., in cyclooxygenase or lipoxygenase pathways).

Comparative studies with non-hydroxylated analogs (e.g., 1-(4-Chlorophenyl)-cyclopentanecarboxylic acid) can isolate the hydroxyl group’s contribution .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., plant growth regulation vs. anti-inflammatory effects) be reconciled in mechanistic studies?

Discrepancies may arise from assay-specific conditions or target selectivity. For example:

- Plant models : In Arabidopsis, hydroxylated derivatives may interact with auxin-binding proteins, altering root elongation (test via radiolabeled ligand assays) .

- Mammalian systems : The same compound might inhibit leukotriene B4 (LTB4) receptors, as seen in a murine collagen-induced arthritis model using a structurally similar antagonist .

Experimental design : - Use isothermal titration calorimetry (ITC) to quantify binding affinities across targets.

- Conduct gene expression profiling (RNA-seq) to identify pathway-specific responses.

Q. What analytical strategies resolve impurities or byproducts in scaled-up syntheses?

Common impurities include decarboxylated products or regioisomers. Implement:

- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate and identify byproducts.

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to detect intermediate accumulation (e.g., tert-butyl carbamate intermediates) .

- DoE (Design of Experiments) : Vary catalyst loading (e.g., Pd(PPh)) and temperature to minimize side reactions.

Q. How does the compound’s stereoelectronic profile influence its reactivity in medicinal chemistry applications?

The hydroxyl and carboxyl groups create a bifunctional motif for drug design:

- Hydrogen-bond donors : The phenolic -OH can anchor to kinase ATP-binding pockets (e.g., EGFR inhibitors).

- Acid-base properties : The carboxylic acid (pKa ~4.5) enhances solubility in physiological buffers, critical for bioavailability.

Computational methods : - Perform density functional theory (DFT) calculations to map electrostatic potential surfaces.

- Compare with analogs like 1-(3,4-dimethylphenyl)-cyclopentanecarboxylate esters, which show enhanced metabolic stability in vivo .

Q. What are the challenges in developing enantioselective syntheses for chiral derivatives of this compound?

Chiral cyclopentane rings are prone to racemization under acidic/basic conditions. Strategies include:

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed couplings to control stereochemistry.

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze ester intermediates .

- Chiral HPLC : Validate enantiomeric excess (ee) using a Chiralpak AD-H column (hexane/isopropanol mobile phase).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.